molecular formula C20H19NO4 B2828865 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 923196-21-8

8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2828865
CAS No.: 923196-21-8
M. Wt: 337.375
InChI Key: XAKGBCWCKMUQFD-UHFFFAOYSA-N
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Description

8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with an ethoxy group at position 8, a 2-oxo moiety at position 2, and a carboxamide group at position 3 linked to a 2-ethylphenyl substituent. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

8-ethoxy-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-13-8-5-6-10-16(13)21-19(22)15-12-14-9-7-11-17(24-4-2)18(14)25-20(15)23/h5-12H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKGBCWCKMUQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other 2-oxo-2H-chromene-3-carboxamide derivatives, differing primarily in substituents on the chromene ring and the aryl/alkyl groups attached to the carboxamide nitrogen. Key analogs include:

Compound Name Substituents (Chromene Ring) Carboxamide Substituent Key Properties/Applications Reference
8-ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide 8-ethoxy, 2-oxo N-(2-ethylphenyl) Hypothesized anticancer activity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Unsubstituted chromene N-(4-methoxyphenethyl) Antimicrobial activity
6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide 6-bromo, 8-methoxy, 2-oxo N-(tetrahydrofuran-2-ylmethyl) Structural diversity for SAR studies
6-chloro-N-((S)-1-oxo-1-...propan-2-yl)-2H-chromene-3-carboxamide 6-chloro, 2-oxo Complex peptidomimetic chain Protease inhibition potential
Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate 8-ethoxy, 2-oxo, ethyl ester N/A (ester derivative) Precursor for carboxamide synthesis

Key Observations :

  • Electron-Withdrawing Groups : Bromo or chloro substituents at position 6 (e.g., in and ) increase molecular weight and polarity, which could influence binding affinity in biological targets .
  • Carboxamide Flexibility : The 2-ethylphenyl group in the target compound introduces steric bulk compared to tetrahydrofuran-2-ylmethyl () or 4-methoxyphenethyl () groups, possibly affecting receptor interactions .
Physicochemical and Analytical Data

While direct data for the target compound are absent, analogous compounds provide benchmarks:

  • Melting Points : 2-oxo chromene carboxamides generally exhibit high melting points (>250°C) due to hydrogen bonding and planar chromene structures. For example, N-(4-sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide melts above 300°C .
  • Spectroscopic Data : IR spectra typically show strong absorption at ~1700 cm⁻¹ (C=O stretch), while NMR spectra resolve distinct signals for ethoxy (~δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂) and aryl protons (δ 6.8–7.5 ppm) .

Biological Activity

8-Ethoxy-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and potential therapeutic applications, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Ethoxy group
  • Ethylphenyl group
  • Carboxamide group

These structural features contribute to its unique chemical and biological properties. The molecular formula is C18H19NO4C_{18}H_{19}NO_4 with a molecular weight of approximately 295.35 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
  • Modulation of Signaling Pathways : It can affect signaling pathways involved in inflammation and cell proliferation.
  • Receptor Interaction : The compound may interact with cell surface receptors, influencing their activity and downstream effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating related signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis with other chromene derivatives highlights how structural variations influence biological activity:

Compound NameStructural DifferencesBiological Activity
8-Methoxy-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamideMethoxy group instead of ethoxy; nitrophenyl groupDifferent electronic properties; moderate anticancer activity
8-Hydroxy-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamideHydroxy group at 8-position; bromophenyl groupEnhanced reactivity; lower cytotoxicity
N-(1,3-Thiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideThiazole ring instead of ethylphenylDifferent biological activity due to thiazole presence

Case Studies

Several studies have provided insights into the biological effects of this compound:

  • Cytotoxicity Study : A study on MCF-7 cells indicated that the compound induced apoptosis in a dose-dependent manner, increasing p53 expression levels and caspase activation .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Q & A

Q. Key Factors :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
  • Catalysts : K₂CO₃ or NaH improves substitution reactions .
  • Temperature : Reflux (70–100°C) optimizes condensation and substitution steps .

Methodological Note : Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for ≥95% purity .

How is the molecular structure of this compound characterized, and what analytical techniques are preferred?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy at C8, ethylphenylamide at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₂₁H₂₁NO₄; calc. 351.15 g/mol) .
  • X-ray Crystallography : Resolves tautomerism (e.g., lactone vs. open-chain forms) and hydrogen-bonding networks .

Q. Advanced

  • Contradiction Resolution : Discrepancies in NMR peaks (e.g., keto-enol tautomerism) are addressed via variable-temperature NMR or deuteration studies .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) for crystal packing insights .

What are the known biological activities of this compound, and how are these evaluated experimentally?

Q. Basic

  • Anticancer Activity : Screened via MTT assays (e.g., IC₅₀ determination in HeLa or MCF-7 cell lines) .
  • Antimicrobial Testing : Disk diffusion assays against S. aureus or E. coli .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring) .

Q. Advanced

  • Mechanistic Studies : RNA sequencing or proteomics identifies target pathways (e.g., apoptosis regulation) .
  • In Vivo Models : Pharmacokinetic profiling (Cmax, T½) in rodent models .

How can computational methods predict pharmacokinetics and target binding?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., COX-2 or topoisomerase II) .
  • QSAR Models : Predicts ADMET properties (e.g., logP, bioavailability) using Molinspiration or SwissADME .
  • MD Simulations : Assesses ligand-receptor stability over nanosecond timescales .

What strategies optimize synthesis yield and scalability?

Q. Advanced

  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes solvent ratios, catalyst loading, and temperature .
  • Continuous Flow Chemistry : Enhances reproducibility and reduces reaction times (e.g., microreactors for ethoxy substitution) .
  • Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of DMF) improves sustainability .

How do structural modifications influence bioactivity?

Q. Advanced

  • SAR Studies :

    ModificationEffectReference
    Ethoxy → MethoxyReduced lipophilicity, lower IC₅₀
    2-Ethylphenyl → 4-FluorophenylEnhanced COX-2 selectivity
    • Electron-Withdrawing Groups : Improve enzyme inhibition (e.g., nitro substituents) .

How are contradictions in spectral data resolved during structural elucidation?

Q. Advanced

  • Dynamic NMR : Identifies rotamers or tautomers (e.g., lactone ↔ carboxylic acid forms) .
  • Isotopic Labeling : ¹³C-labeled precursors track reaction intermediates .
  • DFT Calculations : Predicts NMR chemical shifts (Gaussian 09) to validate experimental data .

What industrial-scale challenges exist for production?

Q. Advanced

  • Purification Scaling : Transition from column chromatography to centrifugal partition chromatography (CPC) .
  • Regulatory Compliance : Impurity profiling (HPLC-MS) meets ICH guidelines for APIs .
  • Cost Analysis : Lifecycle assessment (LCA) balances solvent recovery and waste management .

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